5-Oxoazelaic acid

Description

The exact mass of the compound 5-Oxononanedioic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

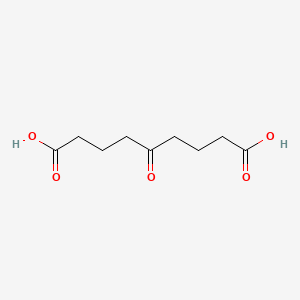

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCHZEFRDKAINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206540 | |

| Record name | 5-Oxononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57822-06-7 | |

| Record name | 5-Oxoazelaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57822-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxononanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057822067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57822-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxoazelaic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxoazelaic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 5-oxoazelaic acid. The information is intended to support research, development, and quality control activities involving this dicarboxylic acid.

Chemical Properties and Structure

This compound, also known as 5-oxononanedioic acid, is a C9 dicarboxylic acid containing a ketone functional group at the fifth carbon.[1][2] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H14O5 | [2][3][4] |

| Molecular Weight | 202.20 g/mol | [2][3] |

| Melting Point | 107-109 °C | [1][3] |

| Boiling Point (Predicted) | 463.3 ± 20.0 °C | [1][4] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.32 ± 0.10 | [1] |

| Appearance | White to almost white powder or crystals | [1][5] |

| SMILES String | OC(=O)CCCC(=O)CCCC(O)=O | [3][6] |

| InChI | 1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14) | [3][6] |

| CAS Number | 57822-06-7 | [1][3][4] |

Chemical Structure

The structure of this compound consists of a nine-carbon chain with carboxylic acid groups at both ends and a ketone group at the C5 position.

Experimental Protocols

Detailed methodologies for the analysis of dicarboxylic acids like this compound are crucial for accurate quantification and characterization. Below are representative protocols for HPLC and GC-MS analysis, adapted from established methods for azelaic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative analysis of this compound in various matrices.

1. Sample Preparation:

-

Objective: To extract this compound from the sample matrix.

-

Procedure:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent such as acetonitrile or methanol.[7]

-

Vortex the mixture for 5 minutes to ensure complete dissolution.[7]

-

Centrifuge the sample at 7000 rpm to pellet any insoluble material.[7]

-

Collect the supernatant and dilute to the desired concentration with the mobile phase.[7]

-

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.[7]

-

Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[7]

-

Mobile Phase: 50 mM sodium phosphate buffer:acetonitrile (75:25, v/v), with the pH adjusted to 3.5.[7]

-

Flow Rate: 1.2 mL/min.[7]

-

Detection Wavelength: 206 nm.[7]

-

Injection Volume: 20 µL.

3. Method Validation:

-

The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS analysis.

1. Derivatization (Methylation):

-

Objective: To convert this compound to its more volatile methyl ester derivative.

-

Procedure:

2. GC-MS Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: Rtx®-2330 polar capillary column or equivalent.[8]

-

Oven Temperature Program:

-

Initial temperature: 120°C for 0.5 min.

-

Ramp: 5°C/min to 200°C.

-

Hold: 15 min at 200°C.[8]

-

-

Injector and Interface Temperature: 260°C.[8]

-

Ion Source Temperature: 160°C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[8]

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: 50-550 amu.[8]

Biological Activity and Signaling Pathways

While the biological role of this compound is not as extensively studied as that of azelaic acid, the latter is known to be involved in several signaling pathways. Azelaic acid can interfere with the NF-κB/MAPK inflammatory signaling pathway and can also modulate the ROS signaling pathway.[9][10] Further research is needed to determine if this compound exhibits similar biological activities.

Below is a generalized workflow for the analysis of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 57822-06-7 [amp.chemicalbook.com]

- 4. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 5. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]

- 6. scent.vn [scent.vn]

- 7. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

5-Oxononanedioic Acid: A Technical Whitepaper on its Putative Role and Synthetic Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-oxononanedioic acid. Extensive database searches and literature reviews indicate a lack of evidence for the natural occurrence of this molecule. Consequently, this guide focuses on its chemical properties, potential synthetic routes, and speculates on its putative biological significance by drawing parallels with structurally related, naturally occurring oxo-dicarboxylic acids. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel dicarboxylic acids.

Introduction: The Elusive Natural Occurrence of 5-Oxononanedioic Acid

Despite extensive searches of prominent chemical and biological databases, including PubChem, KEGG, and METLIN, there is currently no direct evidence to suggest that 5-oxononanedioic acid is a naturally occurring compound. While a variety of dicarboxylic and oxo-dicarboxylic acids are known to exist in biological systems, 5-oxononanedioic acid has not been identified as a metabolite in plants, animals, or microorganisms.

Related compounds, such as 9-oxononanoic acid, have been reported in organisms like Epichloe typhina and Solanum tuberosum[1]. The metabolism of azelaic acid (nonanedioic acid) in mammals proceeds primarily through β-oxidation, yielding shorter-chain dicarboxylic acids like pimelic acid (heptanedioic acid), rather than undergoing oxidation at the C5 position[2][3]. The biosynthesis of dicarboxylic acids is a significant area of research, particularly in microorganisms, for industrial applications[4][5][6]. However, these studies have not reported the synthesis of 5-oxononanedioic acid.

Given the absence of data on its natural occurrence, this whitepaper will focus on the synthetic chemistry of 5-oxononanedioic acid and its potential, though speculative, biological roles based on the known functions of similar molecules.

Physicochemical Properties

Based on its structure, 5-oxononanedioic acid is a nine-carbon aliphatic chain with carboxylic acid groups at both ends (C1 and C9) and a ketone group at the C5 position.

Table 1: Predicted Physicochemical Properties of 5-Oxononanedioic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₅ | - |

| Molecular Weight | 202.20 g/mol | - |

| XLogP3 | 0.1 | PubChem CID 596935 (predicted) |

| Hydrogen Bond Donors | 2 | PubChem CID 596935 (predicted) |

| Hydrogen Bond Acceptors | 5 | PubChem CID 596935 (predicted) |

| pKa (strongest acidic) | 4.35 | ChemAxon (predicted) |

| pKa (strongest basic) | -7.1 | ChemAxon (predicted) |

Potential Synthetic Pathways

As 5-oxononanedioic acid is not commercially available, its study requires chemical synthesis. A plausible synthetic route could involve the oxidation of a suitable precursor. One potential strategy is the oxidation of 5-hydroxynonanedioic acid. Another approach could be the ozonolysis of a cyclic olefin precursor.

Below is a conceptual workflow for a potential synthetic protocol.

Caption: A potential synthetic workflow for 5-oxononanedioic acid.

Putative Biological Significance and Signaling Pathways

While 5-oxononanedioic acid has not been found in nature, other oxo-dicarboxylic acids play roles in cellular metabolism and signaling. By analogy, we can speculate on the potential biological activities of 5-oxononanedioic acid.

Dicarboxylic acids can be metabolized via β-oxidation and can influence mitochondrial function[2][3]. The presence of a ketone group might affect its metabolism and interaction with cellular machinery. For instance, it could potentially act as a competitive inhibitor for enzymes that process other dicarboxylic acids or oxo-acids.

The diagram below illustrates a hypothetical interaction of 5-oxononanedioic acid with a generic metabolic pathway, drawing parallels from known dicarboxylic acid metabolism.

Caption: Hypothetical metabolic pathway of 5-oxononanedioic acid.

Experimental Protocols for Synthesis and Analysis

Should researchers wish to synthesize and study 5-oxononanedioic acid, the following general experimental approaches would be appropriate.

General Synthetic Protocol: Oxidation of a Dihydroxy Precursor

-

Synthesis of a Precursor: A suitable precursor, such as 1,5-dihydroxynonanedioic acid diethyl ester, would first need to be synthesized or procured.

-

Oxidation: The dihydroxy precursor would be subjected to a selective oxidation reaction to convert one of the hydroxyl groups to a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Deprotection: The ester groups would then be hydrolyzed under acidic or basic conditions to yield the final 5-oxononanedioic acid.

-

Purification: The crude product would be purified using techniques such as recrystallization or column chromatography.

Analytical Methods for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the positions of the carboxylic acids and the ketone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the carboxylic acid and ketone functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For detection in biological matrices (if it were to be discovered), derivatization (e.g., silylation) followed by GC-MS analysis would be a standard method.

Conclusion and Future Directions

References

- 1. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering microorganisms for the biosynthesis of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 5-Ketoazelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-ketoazelaic acid (also known as 5-oxononanedioic acid), with a focus on its synthesis via the ozonolysis of oleic acid, detailed experimental protocols, and its physicochemical properties. While not discovered as a singular, isolated event, its identification arises from the well-established oxidative cleavage of unsaturated fatty acids. This guide serves as a technical resource for obtaining and characterizing this dicarboxylic acid for research and development purposes.

Introduction

5-Ketoazelaic acid is a dicarboxylic acid containing a ketone functional group. Its structure is of interest to researchers in fields such as polymer chemistry, as a potential monomer, and in biomedical research, given its relationship to azelaic acid, a compound with known therapeutic properties. The most common route to 5-ketoazelaic acid and related dicarboxylic acids is through the oxidative cleavage of the double bond in oleic acid, a ubiquitous monounsaturated fatty acid.[1][2] Ozonolysis is the most established industrial method for this transformation, yielding a mixture of products including azelaic acid, pelargonic acid, and oxo-acids like 5-ketoazelaic acid (in its tautomeric form, 9-oxononanoic acid).[3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of 5-ketoazelaic acid are summarized below. This data is critical for its identification, purification, and application in further research.

| Property | Value | Reference |

| CAS Number | 57822-06-7 | [5] |

| Molecular Formula | C₉H₁₄O₅ | [5] |

| Molecular Weight | 202.20 g/mol | |

| Melting Point | 107-109 °C | [5] |

| Boiling Point (Predicted) | 463.3 ± 20.0 °C | [5] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [5] |

| InChI Key | GTCHZEFRDKAINX-UHFFFAOYSA-N | |

| SMILES String | OC(=O)CCCC(=O)CCCC(O)=O |

Synthesis via Ozonolysis of Oleic Acid

The primary method for producing 5-ketoazelaic acid is through the ozonolysis of oleic acid. This process involves the cleavage of the C=C double bond by ozone, followed by a workup procedure that determines the final products. An oxidative workup is required to convert the intermediates into carboxylic acids.

The ozonolysis of oleic acid proceeds through a molozonide intermediate, which rearranges to a Criegee intermediate. The subsequent reaction and workup steps lead to the formation of various products, including 5-ketoazelaic acid (as 9-oxononanoic acid) and azelaic acid.

References

The Role of 5-Oxoazelaic Acid in Lipid Peroxidation: An In-Depth Technical Guide

A Note to the Reader: Extensive research for this technical guide revealed a significant scarcity of specific data directly implicating 5-oxoazelaic acid in the intricate processes of lipid peroxidation. The scientific literature readily available through comprehensive searches does not currently provide the depth of quantitative data, detailed experimental protocols, or established signaling pathways required for a dedicated in-depth guide on this specific molecule.

However, a structurally similar isomer, 9-oxononanoic acid (9-ONA) , is a well-documented and significant product of lipid peroxidation with established biological activities. Therefore, this guide will focus on the known roles of 9-ONA as a proxy to infer the potential, yet unproven, functions of this compound. We will also draw parallels with the broader class of dicarboxylic acids, such as azelaic acid, which are known to be involved in oxidative stress responses. This approach allows us to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals, while clearly delineating the established knowledge from hypothesized roles.

Introduction to Lipid Peroxidation and the Formation of Oxo-Dicarboxylic Acids

Lipid peroxidation is a complex process of oxidative degradation of lipids, primarily polyunsaturated fatty acids (PUFAs), initiated by reactive oxygen species (ROS). This chain reaction leads to the formation of a diverse array of lipid-derived products, including aldehydes, ketones, and various oxidized fatty acids. These products can act as signaling molecules, biomarkers of oxidative stress, and mediators of cellular damage.

One of the major products of the peroxidation of linoleic acid, a common PUFA in cellular membranes, is 9-oxononanoic acid (9-ONA) .[1][2][3] Its formation signifies the occurrence of oxidative damage. While direct evidence is lacking for This compound , its structural similarity to 9-ONA suggests it could also be a product of lipid peroxidation, potentially arising from alternative cleavage of lipid hydroperoxides.

The Pro-inflammatory Role of 9-Oxononanoic Acid in Lipid Peroxidation

Current research strongly indicates that 9-ONA is not merely a bystander product of lipid peroxidation but an active participant in downstream signaling cascades, particularly those related to inflammation and thrombosis.

Induction of Phospholipase A2 Activity

A key mechanism of action for 9-ONA is the stimulation of phospholipase A₂ (PLA₂) activity.[1][2][3] PLA₂ is a critical enzyme that hydrolyzes phospholipids at the sn-2 position, releasing arachidonic acid. The release of arachidonic acid is the rate-limiting step in the eicosanoid biosynthesis pathway.

Stimulation of Thromboxane A₂ Production

By activating PLA₂, 9-ONA leads to an increased production of thromboxane A₂ (TxA₂) , a potent mediator of platelet aggregation and vasoconstriction.[1][2][3] This links lipid peroxidation directly to prothrombotic events and highlights the potential pathological consequences of elevated 9-ONA levels.

Quantitative Data on the Effects of 9-Oxononanoic Acid

The following table summarizes the key quantitative findings from a pivotal study on the biological effects of 9-ONA.

| Parameter Measured | Experimental System | Treatment | Result | Reference |

| PLA₂ Activity | Human Blood | Exposure to atmosphere at 37°C | Significant increase | [1][2][3] |

| Thromboxane B₂ (TxB₂) Production | Human Blood | Exposure to atmosphere at 37°C | Significant increase | [1][2][3] |

| PLA₂ Activity | Human Blood | Addition of synthesized 9-ONA | Resumed activity | [1][2][3] |

| TxB₂ Production | Human Blood | Addition of synthesized 9-ONA | Resumed production | [1][2][3] |

| Platelet Aggregation | Human Blood | Addition of 9-ONA | Dose-dependent induction | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of oxo-dicarboxylic acids like 9-ONA on lipid peroxidation and related cellular responses.

Measurement of Phospholipase A₂ (PLA₂) Activity

Objective: To determine the effect of a test compound (e.g., 9-ONA or this compound) on PLA₂ activity in a biological sample.

Materials:

-

Biological sample (e.g., fresh human blood, cell lysate)

-

Test compound (9-ONA or this compound) dissolved in an appropriate solvent

-

PLA₂ assay kit (e.g., colorimetric or fluorometric)

-

Microplate reader

-

Incubator

Protocol:

-

Sample Preparation: Prepare the biological sample according to the PLA₂ assay kit manufacturer's instructions. This may involve dilution or other processing steps.

-

Reaction Setup: In a 96-well microplate, add the reaction buffer, the PLA₂ substrate, and the biological sample to each well.

-

Treatment: Add varying concentrations of the test compound to the designated wells. Include a vehicle control (solvent only) and a positive control (a known PLA₂ activator).

-

Incubation: Incubate the plate at 37°C for the time specified in the assay kit protocol.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the PLA₂ activity for each condition relative to the control. Plot the activity as a function of the test compound concentration to determine the dose-response relationship.

Quantification of Thromboxane B₂ (TxB₂) by ELISA

Objective: To measure the production of TxA₂ (as its stable metabolite TxB₂) in response to a test compound.

Materials:

-

Cell culture medium or plasma from treated samples

-

TxB₂ ELISA kit

-

Microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol:

-

Sample Collection: Collect the cell culture supernatant or plasma from samples treated with the test compound and controls.

-

ELISA Procedure: Follow the protocol provided with the TxB₂ ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding the enzyme-conjugated secondary antibody.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding the substrate solution to develop the color.

-

Stopping the reaction.

-

-

Measurement: Read the absorbance at the specified wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of TxB₂ in the unknown samples.

Analysis of Oxidized Fatty Acids by LC-MS/MS

Objective: To identify and quantify the profile of oxidized fatty acids, including potential products like this compound, in a biological sample.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated analogs of the analytes of interest)

-

Solvents for extraction (e.g., methanol, chloroform)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol:

-

Sample Extraction:

-

Add internal standards to the biological sample.

-

Perform a liquid-liquid extraction (e.g., using a modified Bligh-Dyer method) to isolate the lipids.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment of the oxidized fatty acids.

-

-

Derivatization (Optional): Some methods may require derivatization to improve the chromatographic separation and ionization efficiency of the analytes.

-

LC-MS/MS Analysis:

-

Inject the extracted and prepared sample into the LC-MS/MS system.

-

Separate the analytes using a suitable reversed-phase column and a gradient elution program.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a calibration curve using known concentrations of authentic standards.

-

Calculate the concentration of each oxidized fatty acid in the original sample.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathway for 9-ONA and the logical workflow for investigating the role of oxo-dicarboxylic acids in lipid peroxidation.

Caption: Signaling pathway of 9-oxononanoic acid.

Caption: Experimental workflow for investigating this compound.

The Broader Context: Azelaic Acid in Oxidative Stress

While the role of this compound remains to be elucidated, its parent dicarboxylic acid, azelaic acid , has been studied more extensively and generally exhibits protective effects against oxidative stress. Azelaic acid has been shown to have antioxidant and anti-inflammatory properties.[4] It can modulate signaling pathways such as NF-κB and PPARγ, which are central to the inflammatory response.[4][5] This contrasts with the pro-inflammatory actions of 9-ONA, suggesting that the presence and position of the oxo group on the dicarboxylic acid chain may be a critical determinant of its biological activity.

Conclusion and Future Directions

The study of lipid peroxidation products is a rapidly evolving field with significant implications for understanding the pathophysiology of numerous diseases. While direct evidence for the role of this compound in lipid peroxidation is currently lacking, the well-established pro-inflammatory and prothrombotic activities of its isomer, 9-oxononanoic acid, provide a compelling rationale for future research.

Key areas for future investigation include:

-

Confirmation of Formation: Utilizing advanced lipidomics techniques to determine if this compound is indeed a product of lipid peroxidation in biological systems.

-

Biological Activity: Conducting in vitro and in vivo studies to characterize the specific effects of this compound on key enzymes and cellular processes involved in inflammation and thrombosis.

-

Signaling Pathways: Elucidating the molecular mechanisms and signaling pathways through which this compound may exert its effects.

A deeper understanding of the formation and function of the full spectrum of oxidized dicarboxylic acids will be crucial for the development of novel diagnostic markers and therapeutic strategies for diseases associated with oxidative stress.

References

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azelaic acid reduced senescence-like phenotype in photo-irradiated human dermal fibroblasts: possible implication of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipidomic quantitation of oxidized fatty acids in plant and algae oils - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Origin of 5-Oxononanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxononanedioic acid, a nine-carbon α,ω-dicarboxylic acid containing a ketone group at the C5 position, is a molecule of interest for its potential roles in metabolic pathways and as a synthon for novel pharmaceuticals. While its direct biological synthesis is not extensively documented, this technical guide elucidates a plausible biosynthetic route originating from common unsaturated fatty acids. This document details the established enzymatic pathways leading to the precursor molecule, azelaic acid (nonanedioic acid), and proposes a hypothetical subsequent oxidation step to yield 5-oxononanedioic acid. This guide provides a comprehensive overview of the involved biochemistry, quantitative data on precursor synthesis, detailed experimental protocols for key enzymes, and visual representations of the metabolic pathways.

Introduction

Dicarboxylic acids are important molecules in various biological processes and serve as valuable bio-based monomers for the synthesis of polymers, plasticizers, and lubricants. Azelaic acid (1,9-nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in wheat, rye, and barley and is also produced by the yeast Malassezia spp.[1]. In humans, it can be synthesized via the omega-oxidation of fatty acids[1]. Its biological significance is highlighted by its role in plant defense signaling. This guide focuses on the biological pathways that can lead to the formation of the C9 dicarboxylic acid backbone, and subsequently, to 5-oxononanedioic acid.

Biosynthetic Pathways

The biological origin of 5-oxononanedioic acid is hypothesized to be a multi-step process starting from the oxidative cleavage of unsaturated C18 fatty acids, such as oleic acid and linoleic acid, to form azelaic acid. A subsequent, putative oxidation of azelaic acid would then yield the final product.

Pathway I: Biosynthesis of Azelaic Acid from Oleic Acid

The conversion of oleic acid to azelaic acid is a known industrial chemo-enzymatic process and can occur biologically. This process involves the oxidative cleavage of the C9 double bond of oleic acid. A chemo-enzymatic approach involves the lipase-mediated generation of peroleic acid, which then epoxidizes the oleic acid. The resulting epoxide is hydrolyzed to a diol, which is then oxidatively cleaved[2].

References

5-Ketoazelaic Acid: An In-depth Technical Guide on a Putative Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a ketone group at the fifth carbon. While not as extensively studied as other metabolic intermediates, its structure strongly suggests a role in the catabolism of certain fatty acids. Dicarboxylic acids are known to be products of the ω-oxidation of monocarboxylic fatty acids, which are subsequently chain-shortened via peroxisomal β-oxidation, particularly when mitochondrial fatty acid oxidation is impaired or overloaded.[1][2][3] The presence of a keto group at the β-position relative to one of the carboxyl groups positions 5-ketoazelaic acid as a likely, albeit transient, intermediate in the peroxisomal β-oxidation of azelaic acid (nonanedioic acid). This guide synthesizes the available information on related metabolic pathways to provide a comprehensive technical overview of 5-ketoazelaic acid, its inferred metabolism, methods for its study, and its potential biological significance.

Inferred Metabolic Pathway of 5-Ketoazelaic Acid

The metabolism of 5-ketoazelaic acid is intrinsically linked to the β-oxidation of azelaic acid (C9 dicarboxylic acid). This process is understood to occur within peroxisomes and follows a series of enzymatic reactions analogous to the β-oxidation of fatty acids.[1][4][5]

The pathway begins with the activation of azelaic acid to its coenzyme A (CoA) ester, azelaoyl-CoA. This activated form then enters the peroxisomal β-oxidation spiral. The key step leading to the formation of 5-ketoazelaoyl-CoA is the oxidation of the corresponding 5-hydroxyacyl-CoA intermediate. The resulting β-ketoacyl-CoA is then subject to thiolytic cleavage, yielding acetyl-CoA and the CoA ester of a shorter dicarboxylic acid, pimelic acid (C7).

Enzymes Involved in the Metabolism of 5-Ketoazelaic Acid

The enzymes responsible for the metabolism of 5-ketoazelaic acid are the core enzymes of the peroxisomal β-oxidation pathway. While these have been primarily characterized for long-chain fatty acids, their activity on dicarboxylic acids has also been established.[1][4]

| Enzyme Class | Specific Enzymes (Human) | Function in 5-Ketoazelaic Acid Metabolism |

| Acyl-CoA Synthetase | Long-chain acyl-CoA synthetases (ACSL) | Activation of azelaic acid to azelaoyl-CoA. |

| Acyl-CoA Oxidase | Acyl-CoA oxidase 1 (ACOX1) | Catalyzes the first dehydrogenation step, forming a double bond. |

| Bifunctional Enzyme | L-bifunctional protein (L-PBE, EHHADH), D-bifunctional protein (D-PBE, HSD17B4) | Possesses both enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase activities. The dehydrogenase activity is responsible for the formation of 5-ketoazelaoyl-CoA from 5-hydroxyazelaoyl-CoA. |

| β-Ketoacyl-CoA Thiolase | Peroxisomal β-ketoacyl-CoA thiolase (ACAA1) | Catalyzes the thiolytic cleavage of 5-ketoazelaoyl-CoA into pimeloyl-CoA and acetyl-CoA. |

Quantitative Data

| Parameter | Analyte/Enzyme | Value | Biological System | Reference |

| Urinary Excretion | Azelaic Acid | Elevated in disorders of mitochondrial and peroxisomal β-oxidation. | Human | [6] |

| Urinary Excretion | Pimelic Acid | Elevated in disorders of mitochondrial and peroxisomal β-oxidation. | Human | [6] |

| Enzyme Activity | Peroxisomal β-oxidation of C16-dicarboxylic acid | Demonstrated in human fibroblasts. | Human Fibroblasts | [4] |

| Enzyme Inhibition (Ki) | Azelaic Acid | 2.73 x 10⁻³ M (Tyrosinase) | In vitro | [7] |

| Enzyme Inhibition (Ki) | Azelaic Acid | 1.25 x 10⁻⁵ M (Thioredoxin Reductase) | In vitro | [7] |

Experimental Protocols

The study of 5-ketoazelaic acid necessitates sensitive and specific analytical methods. Given its structural similarity to other dicarboxylic and keto acids, established protocols for these related compounds can be adapted.

Sample Preparation from Biological Matrices (Urine, Plasma)

This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.

-

Internal Standard Addition: To a 100 µL aliquot of the biological sample (urine or plasma), add an appropriate internal standard. A stable isotope-labeled analog of 5-ketoazelaic acid would be ideal, but in its absence, a C7 or C11 keto-dicarboxylic acid could be used.

-

Deproteinization (for plasma): Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Derivatization (Optional, for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and keto groups need to be derivatized to increase volatility.

-

Dry the supernatant under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes.

-

-

Reconstitution (for LC-MS/MS): For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, dry the supernatant under nitrogen and reconstitute in a suitable mobile phase, such as 100 µL of 50:50 water:acetonitrile.

Quantification by LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and specific quantification of small molecules like 5-ketoazelaic acid in complex biological matrices.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes. The exact gradient should be optimized to achieve good separation from isomeric and isobaric interferences.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be generated by collision-induced dissociation (CID) and will be specific to the structure of 5-ketoazelaic acid. These transitions need to be determined by infusing a pure standard of the compound.

-

Potential Signaling Role of 5-Ketoazelaic Acid

While there is no direct evidence for a signaling role of 5-ketoazelaic acid, other metabolic intermediates, including keto acids and dicarboxylic acids, have been shown to act as signaling molecules.[1][6] For instance, α-ketoglutarate, a key intermediate in the Krebs cycle, is involved in a wide range of cellular processes, including epigenetic regulation and as a signaling molecule in the nervous system. Succinate, another Krebs cycle intermediate, can act as an extracellular signal by activating specific G protein-coupled receptors.

It is plausible that 5-ketoazelaic acid, or other dicarboxylic acid intermediates, could accumulate under certain metabolic conditions (e.g., inborn errors of metabolism, high-fat diet) and exert signaling effects. Potential mechanisms could include:

-

Allosteric regulation of enzymes: The keto and carboxyl groups could interact with allosteric sites on various enzymes, modulating their activity.

-

Substrate for post-translational modifications: Although speculative, it could potentially serve as a substrate for novel post-translational modifications.

-

Interaction with receptors: It might interact with as-yet-unidentified cell surface or intracellular receptors.

Conclusion and Future Directions

5-Ketoazelaic acid represents a missing link in our detailed understanding of dicarboxylic acid metabolism. While its existence as an intermediate in the peroxisomal β-oxidation of azelaic acid is strongly supported by the fundamental principles of fatty acid catabolism, direct experimental evidence remains scarce. The technical guidance provided here, based on robust inferences from related pathways, offers a framework for researchers to begin exploring the biology of this intriguing molecule.

Future research should focus on:

-

Chemical synthesis and characterization: The synthesis of a pure standard of 5-ketoazelaic acid is crucial for the development and validation of analytical methods and for use in biological assays.

-

In vitro enzymatic assays: Using purified peroxisomal β-oxidation enzymes to demonstrate the conversion of azelaoyl-CoA to pimeloyl-CoA via a 5-ketoazelaoyl-CoA intermediate would provide definitive proof of the inferred pathway.

-

Metabolomic studies: Targeted and untargeted metabolomics of biological samples from individuals with fatty acid oxidation disorders or under conditions of high lipid load may lead to the identification and quantification of endogenous 5-ketoazelaic acid.

-

Functional studies: Once its presence is confirmed, studies can be designed to investigate its potential signaling roles by treating cells with synthetic 5-ketoazelaic acid and observing downstream effects on gene expression, protein activity, and cellular phenotype.

Elucidating the precise role of 5-ketoazelaic acid will not only fill a gap in our knowledge of intermediary metabolism but may also provide new insights into the pathophysiology of metabolic diseases and open avenues for novel therapeutic interventions.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Azelaic and pimelic acids: metabolic intermediates or artefacts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of 5-oxoazelaic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Oxoazelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound (also known as 5-oxononanedioic acid). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound is a dicarboxylic acid containing a ketone functional group. Its chemical structure and basic properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-Oxononanedioic acid | [1][2] |

| Synonyms | 5-Ketoazelaic acid | [1] |

| CAS Number | 57822-06-7 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₅ | [1][2] |

| Molecular Weight | 202.20 g/mol | [2][3] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 107-109 °C (lit.) | [3] |

| Boiling Point (Predicted) | 463.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.32 ± 0.10 | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons at different positions along the carbon chain. Protons alpha to the carboxylic acid groups and the ketone group will be deshielded and appear at higher chemical shifts.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbons of the carboxylic acids and the ketone will have characteristic chemical shifts in the downfield region (typically 170-210 ppm)[4][5][6][7]. The aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absorption bands of its functional groups[8][9].

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.

-

C-H stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with common losses of water (H₂O), carbon monoxide (CO), and fragments of the aliphatic chain[10][11][12][13]. Predicted mass-to-charge ratios (m/z) for various adducts are available in public databases[14].

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, methodologies for similar compounds like azelaic acid and other keto acids can be adapted.

Synthesis

A common method for the synthesis of dicarboxylic acids is through the oxidative cleavage of unsaturated fatty acids[15]. For this compound, a potential synthetic route could involve the oxidation of a suitable precursor.

Workflow for a potential synthesis of a dicarboxylic acid:

Caption: General workflow for dicarboxylic acid synthesis.

Purification

Purification of dicarboxylic acids like this compound can be achieved through several methods[16]:

-

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally.

-

Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.

Analytical Methods

A reversed-phase HPLC method can be developed for the quantification of this compound. Due to the lack of a strong chromophore, derivatization may be necessary to enhance UV detection, or a detector such as a mass spectrometer (LC-MS) could be used[14][17][18][19][20].

Workflow for HPLC Analysis:

Caption: HPLC analysis workflow for this compound.

For GC-MS analysis, derivatization is necessary to increase the volatility of the dicarboxylic acid[21]. A two-step process involving oximation of the keto group followed by silylation or esterification of the carboxylic acid groups is a common approach for keto acids[1][21].

Workflow for GC-MS Analysis:

Caption: GC-MS analysis workflow for this compound.

Biological Activity and Signaling Pathways

While the biological activities of the related compound, azelaic acid, are well-documented, specific information regarding the biological functions and signaling pathways of this compound is limited in publicly available literature. Azelaic acid is known to be an inhibitor of tyrosinase and mitochondrial enzymes, and it possesses anti-inflammatory and antioxidant properties[22][23][24][25][26].

Given the structural similarity, it is plausible that this compound may exhibit some similar biological activities. However, dedicated research is required to elucidate its specific roles and mechanisms of action.

For illustrative purposes, a simplified representation of a known signaling pathway affected by azelaic acid is provided below. It is important to note that this pathway has not been directly demonstrated for this compound.

Illustrative Signaling Pathway (Related to Azelaic Acid):

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. hmdb.ca [hmdb.ca]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. publications.zalf.de [publications.zalf.de]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. WO2019125965A1 - Synthesis of azelaic acid - Google Patents [patents.google.com]

- 17. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 18. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. medicaljournalssweden.se [medicaljournalssweden.se]

- 23. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Azelaic acid as a competitive inhibitor of thioredoxin reductase in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

Spectral Analysis of 5-Oxononanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 5-oxononanedioic acid, a dicarboxylic acid containing a ketone functional group. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a predictive framework for its identification and characterization. Detailed experimental protocols are provided to facilitate the acquisition of high-quality spectral data.

Predicted Spectral Data

The following tables summarize the predicted and expected quantitative data for the spectral analysis of 5-oxononanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following 1H and 13C NMR data are predicted and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Oxononanedioic Acid

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H2, H8 | 2.41 | Triplet | 4H |

| H3, H7 | 1.69 | Quintet | 4H |

| H4, H6 | 2.76 | Triplet | 4H |

| -COOH | 10-13 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Oxononanedioic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C1, C9 (-COOH) | ~175-185 |

| C2, C8 | ~30-35 |

| C3, C7 | ~20-25 |

| C4, C6 | ~40-45 |

| C5 (C=O) | ~205-220 |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 5-Oxononanedioic Acid

| Analysis | Expected m/z Value | Notes |

| Molecular Ion (M+) | 202.08 | Calculated for C₉H₁₄O₅. |

| [M-H₂O]+ | 184.07 | Loss of a water molecule. |

| [M-COOH]+ | 157.09 | Loss of a carboxyl group. |

| Alpha-cleavage fragments | Various | Fragmentation adjacent to the ketone or carboxylic acid groups. |

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Frequencies for 5-Oxononanedioic Acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Ketone) | 1705-1725 | Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C-O | 1210-1320 | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-oxononanedioic acid.

Materials:

-

5-oxononanedioic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 5-oxononanedioic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set appropriate parameters, noting that a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-oxononanedioic acid.

Materials:

-

5-oxononanedioic acid sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of 5-oxononanedioic acid (e.g., 1 mg/mL) in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. ESI is a common ionization technique for such molecules.

-

Set the mass range to scan for the expected molecular ion and potential fragments.

-

For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 5-oxononanedioic acid.

Materials:

-

5-oxononanedioic acid sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula and cleaning solvents (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Application (ATR):

-

Place a small amount of the solid 5-oxononanedioic acid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Place the sample (ATR or KBr pellet) in the FTIR spectrometer's sample compartment.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential metabolic context of 5-oxononanedioic acid and a general workflow for its spectral analysis.

Caption: General workflow for the spectral analysis of an organic compound.

Caption: Potential metabolic context of 5-oxononanedioic acid.

5-Ketoazelaic Acid (CAS: 57822-06-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a ketone functional group. Its chemical structure presents interesting possibilities for research in various fields, including drug discovery and materials science. This technical guide provides a comprehensive overview of the available scientific and technical information for 5-Ketoazelaic acid (CAS: 57822-06-7), focusing on its chemical properties, synthesis, analytical methods, and potential biological significance. Due to the limited specific research on this particular molecule, this guide also incorporates relevant information from closely related dicarboxylic acids to provide a broader context for its potential applications and mechanisms of action.

Chemical and Physical Properties

5-Ketoazelaic acid is a nine-carbon dicarboxylic acid with a ketone group at the fifth carbon. This structure imparts both acidic and ketonic properties, making it a versatile chemical entity.

| Property | Value | Source |

| CAS Number | 57822-06-7 | Internal Database |

| Synonyms | 5-Oxononanedioic acid, 5-Oxoazelaic Acid | Internal Database |

| Molecular Formula | C₉H₁₄O₅ | Internal Database |

| Molecular Weight | 202.21 g/mol | Internal Database |

| Appearance | White to off-white crystalline powder | Internal Database |

| Melting Point | 107-109 °C | Internal Database |

| Boiling Point | 463.3±20.0 °C (Predicted) | Internal Database |

| Density | 1.236±0.06 g/cm³ (Predicted) | Internal Database |

| InChI Key | GTCHZEFRDKAINX-UHFFFAOYSA-N | Internal Database |

| SMILES | OC(=O)CCCC(=O)CCCC(O)=O | Internal Database |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 5-Ketoazelaic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Ketoazelaic acid would be expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=O stretch (Ketone) | 1705-1725 |

| C-O stretch | 1210-1320 |

| C-H stretch (Aliphatic) | 2850-2960 |

Note: The above table is based on typical infrared absorption frequencies. Actual experimental data can be found in spectral databases. A transmission infrared spectrum is available on SpectraBase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 5-Ketoazelaic acid. Predicted and experimental spectra for similar compounds can be found in databases such as the Human Metabolome Database.[2][3]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity |

| HOOC-CH₂ - | ~2.4 | Triplet |

| -CH₂ -CH₂-COOH | ~1.7 | Multiplet |

| -CH₂ -C(=O)- | ~2.7 | Triplet |

| -CH₂ -CH₂-C(=O)- | ~2.0 | Multiplet |

| -COOH | 10-13 | Singlet (broad) |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| C =O (Ketone) | >200 |

| C =O (Carboxylic acid) | 175-185 |

| C H₂ adjacent to COOH | 30-40 |

| C H₂ adjacent to C=O | 40-50 |

| Other aliphatic C H₂ | 20-30 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 5-Ketoazelaic acid. The electrospray ionization (ESI) mass spectrum in negative mode would be expected to show a prominent ion at m/z 201.07 [M-H]⁻. Fragmentation patterns would involve losses of H₂O, CO, and CO₂.[4][5][6][7]

Synthesis and Characterization

A general workflow for synthesis and characterization is outlined below:

Caption: A generalized workflow for the synthesis and characterization of 5-Ketoazelaic acid.

Experimental Protocols

Detailed experimental protocols for 5-Ketoazelaic acid are not widely published. However, standard methodologies for the analysis of carboxylic acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of 5-Ketoazelaic acid.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for the carboxylic acid chromophore) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid groups is necessary to increase volatility.

Derivatization Protocol (using BSTFA):

-

Dry a sample containing 5-Ketoazelaic acid under a stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 70°C for 30 minutes.

-

Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

Biological Activity and Potential Applications

Specific biological activity data for 5-Ketoazelaic acid is limited in publicly available research. However, based on its structural similarity to other dicarboxylic acids, particularly azelaic acid, some potential areas of interest can be inferred.

Azelaic acid, a related nine-carbon dicarboxylic acid, is a known inhibitor of the enzyme 5-alpha-reductase.[8] This enzyme is involved in the conversion of testosterone to dihydrotestosterone, a key step in the pathogenesis of androgen-related conditions. It is plausible that 5-Ketoazelaic acid could exhibit similar inhibitory activity.

Caption: Hypothesized inhibitory action of 5-Ketoazelaic acid on 5-alpha-reductase.

Further research is required to validate this hypothesis and to explore other potential biological activities. Screening of 5-Ketoazelaic acid in various biological assays, such as enzyme inhibition assays and cell-based assays, would be a crucial next step.

Metabolic Pathways

The metabolism of dicarboxylic acids is known to occur primarily through peroxisomal β-oxidation.[9] This pathway sequentially shortens the carbon chain of the dicarboxylic acid. It is therefore likely that 5-Ketoazelaic acid, upon entering a biological system, would be metabolized via this pathway.

Caption: Proposed metabolic pathway for 5-Ketoazelaic acid via peroxisomal β-oxidation.

Conclusion and Future Directions

5-Ketoazelaic acid is a dicarboxylic acid with potential for further scientific investigation. While specific data on its biological activity and mechanisms of action are currently limited, its structural features and the known activities of related compounds suggest that it could be a valuable molecule for research in drug development, particularly in areas related to enzyme inhibition. Future research should focus on the synthesis of sufficient quantities of pure 5-Ketoazelaic acid to enable comprehensive biological screening. Elucidation of its inhibitory potential against enzymes such as 5-alpha-reductase and its effects on various signaling pathways in cell-based models will be crucial in uncovering its therapeutic potential. The detailed analytical protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. hmdb.ca [hmdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analysis of Metabolites of Asiatic Acid and Its Analogue Madecassic Acid in Zebrafish Using LC/IT-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Origins of 5-Oxoazelaic Acid in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxoazelaic acid, a nine-carbon dicarboxylic acid containing a ketone group, is an endogenously produced metabolite in mammals. Its formation is intricately linked to the metabolism of fatty acids, particularly through the interplay of ω-oxidation and peroxisomal β-oxidation. This technical guide elucidates the primary metabolic pathways responsible for the synthesis of this compound, providing a comprehensive overview of the enzymatic processes, precursor molecules, and cellular locations involved. Detailed experimental protocols for the analysis of dicarboxylic acids and visualization of the key metabolic pathways are also presented to facilitate further research in this area.

Introduction

Dicarboxylic acids are important metabolic intermediates that are formed under various physiological and pathophysiological conditions. While typically a minor pathway, the endogenous synthesis of dicarboxylic acids becomes significant when the primary route of fatty acid metabolism, mitochondrial β-oxidation, is overwhelmed or impaired. This compound is one such dicarboxylic acid, and understanding its sources is crucial for elucidating its potential roles in cellular signaling and metabolic regulation.

Primary Endogenous Source: ω-Oxidation of Fatty Acids and Subsequent Peroxisomal β-Oxidation

The principal route for the endogenous synthesis of this compound in mammals involves a two-stage process that begins with the ω-oxidation of longer-chain fatty acids to form dicarboxylic acids, followed by their chain shortening via peroxisomal β-oxidation.

Stage 1: ω-Oxidation of Monocarboxylic Fatty Acids

The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic fatty acids. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.[1][2] It is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[3]

The enzymatic reactions proceed as follows:

-

Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 and NADPH.[1][3]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[3]

This pathway becomes particularly active when there is an excess of fatty acids, such as during periods of starvation, diabetes, or in genetic disorders affecting mitochondrial β-oxidation.[4]

Stage 2: Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, the long-chain dicarboxylic acids are transported into peroxisomes for subsequent metabolism.[5][6] Peroxisomes are the primary site for the β-oxidation of dicarboxylic acids.[7][8][9] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid by two-carbon units (acetyl-CoA).

The key enzymes involved in peroxisomal β-oxidation of dicarboxylic acids include:

-

Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the formation of a double bond.[6]

-

Bifunctional Protein (EHHADH and HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]

-

Thiolase (ACAA1 and SCPx): Catalyzes the final step, cleaving off an acetyl-CoA molecule.[6]

It is during this chain-shortening process that this compound is likely formed. As a longer-chain dicarboxylic acid (e.g., C12 or C14) undergoes successive cycles of peroxisomal β-oxidation, a nine-carbon intermediate, azelaic acid, is generated. Further oxidation of an intermediate in this pathway can lead to the introduction of a ketone group. Specifically, the β-oxidation of a dicarboxylic acid longer than azelaic acid would proceed through a 3-ketoacyl-CoA intermediate. A subsequent round of oxidation at the C5 position of the nine-carbon dicarboxylic acid backbone would result in the formation of 5-oxoazelaoyl-CoA, which can then be hydrolyzed to this compound.

While direct experimental evidence detailing the precise enzymatic step for the formation of the 5-oxo group on azelaic acid within the peroxisome is still emerging, the presence of 3-hydroxy dicarboxylic acids in urine provides strong support for the existence of hydroxylated and subsequently oxidized intermediates of dicarboxylic acid metabolism.[7]

Visualization of Metabolic Pathways

To illustrate the endogenous synthesis of this compound, the following diagrams, generated using the DOT language for Graphviz, depict the key metabolic pathways.

Quantitative Data

Quantitative data on the levels of this compound in various mammalian tissues and fluids are limited. However, studies analyzing urinary organic acids in patients with dicarboxylic aciduria, a condition characterized by elevated levels of dicarboxylic acids, provide some context. In these conditions, a range of dicarboxylic acids, including adipic (C6), suberic (C8), and sebacic (C10) acids, are found at elevated concentrations.[3] While specific quantitative data for this compound is not consistently reported in routine clinical analyses, targeted mass spectrometry-based methods would be required for its accurate quantification.

| Dicarboxylic Acid | Typical Urinary Concentration (Normal) | Condition with Elevated Levels |

| Adipic Acid (C6) | < 10 µmol/mmol creatinine | Dicarboxylic Aciduria, MCAD Deficiency |

| Suberic Acid (C8) | < 5 µmol/mmol creatinine | Dicarboxylic Aciduria, MCAD Deficiency |

| Sebacic Acid (C10) | < 3 µmol/mmol creatinine | Dicarboxylic Aciduria, MCAD Deficiency |

Table 1: Representative Urinary Concentrations of Key Dicarboxylic Acids. Data are illustrative and can vary based on age, diet, and physiological state.

Experimental Protocols

The analysis of dicarboxylic acids, including this compound, in biological samples typically requires derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for GC-MS Analysis

-

Sample Collection: Collect urine or plasma samples. For tissue analysis, homogenize the tissue in a suitable buffer.

-

Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or diethyl ether.

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-80°C for 30-60 minutes to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) and scan for characteristic ions of the derivatized this compound.

LC-MS/MS Analysis of Dicarboxylic Acids

-

Sample Preparation: Dilute urine or plasma samples with an appropriate buffer. For tissue samples, perform a protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other dicarboxylic acids of interest. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic origins of urinary unsaturated dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxoazelaic Acid from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract